molecular formula C11H9BrO3 B13082211 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13082211
M. Wt: 269.09 g/mol
InChI Key: GCXWSXUSPZAFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutanone Formation: The cyclobutane ring is formed through a [2+2] cycloaddition reaction, often involving alkenes or alkynes.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cycloaddition reactions, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclobutane ring provides structural rigidity. The carboxylic acid and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its combination of a bromophenyl group with a cyclobutane ring and carboxylic acid and ketone functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H9BrO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)

InChI Key

GCXWSXUSPZAFJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.